molecular formula C15H16Cl2N4 B6473470 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine CAS No. 2640970-36-9

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine

Cat. No.: B6473470
CAS No.: 2640970-36-9
M. Wt: 323.2 g/mol
InChI Key: YNTZRZHPUAABEA-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a 3,4-dichlorophenylpiperazine moiety at position 2. The 3,4-dichlorophenylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with receptor binding affinity, particularly for serotonin and dopamine receptors .

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4/c1-11-4-5-18-15(19-11)21-8-6-20(7-9-21)12-2-3-13(16)14(17)10-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTZRZHPUAABEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated synthesis equipment to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to investigate its effects on biological systems and its potential as a drug candidate.

    Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological molecules and pathways.

    Industrial Applications: It is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compounds with Pyrimidine/Pyridine Cores and Piperazine Substituents

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (Compound 20)
  • Structure : Pyridine core with a sulfonamide group and phenylcarbamoyl substituent.
  • Synthesis : 80% yield via reaction of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-pyridinesulfonamide with phenyl isocyanate .
  • Properties : Melting point 177–180°C; IR and NMR data confirm NH, C=O, and SO₂ groups .
  • Comparison : The sulfonamide group increases polarity compared to the target compound’s methyl group, likely reducing lipophilicity but improving aqueous solubility.
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21)
  • Structure : Similar to Compound 20 but with a 4-chlorophenylcarbamoyl group.
  • Synthesis : 65% yield using 4-chlorophenyl isocyanate .
  • Properties : Melting point 164–168°C; distinct ¹H-NMR signals for H-6 3,4-diClPh and H-5 pyrid. .
  • Comparison : The electron-withdrawing chlorine atom may enhance receptor binding via halogen bonding, a feature absent in the target compound.
Electrochemically Synthesized Pyrimidine-Triazole Hybrids (5a–5c)
  • Structures : Pyrimidine cores linked to triazole moieties via sulfur bridges, e.g., 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidine (5b) .
  • Synthesis : Electrochemical methods yield compounds with triazole groups, which may improve metabolic stability.

Thieno-Pyrimidine Derivatives

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
  • Structure: Thieno[2,3-d]pyrimidine core with 4-fluorophenyl and methyl groups.
  • Properties : CAS 670270-97-0; fluorophenyl substitution may enhance CNS penetration via increased lipophilicity .
7-(3,4-Dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
  • Structure: Thieno[3,2-d]pyrimidinone core with dual halogenated phenyl groups.
  • Properties : CAS 1219901-87-7; the ketone group introduces hydrogen-bonding capacity .
  • Comparison: The pyrimidinone core’s electron-deficient nature may enhance interactions with enzymatic active sites, unlike the target compound’s unmodified pyrimidine .

Pyrido-Pyrimidinones and Other Heterocycles

2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure: Pyrido[1,2-a]pyrimidinone with dimethoxyphenyl and methylpiperazine groups.

Data Table: Key Attributes of Selected Analogs

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Notable Features Reference
Target Compound Pyrimidine 4-methyl, 3,4-diClPh-piperazine N/A N/A High lipophilicity -
Compound 20 Pyridine Sulfonamide, phenylcarbamoyl 80 177–180 Polar sulfonamide group
Compound 5b Pyrimidine Triazole-thioether, 3,4-diClPh N/A N/A Rigid triazole linker
4-[4-(3,4-diClPh)piperazin-1-yl]-5-(4-FPh)-thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-FPh, methyl N/A N/A Enhanced aromaticity

Key Findings and Implications

  • Structural Flexibility : Piperazine-linked dichlorophenyl groups are conserved across analogs, suggesting critical roles in receptor interaction .
  • Substituent Effects: Sulfonamides (e.g., Compound 20) improve solubility, while methyl or halogenated aryl groups (e.g., thienopyrimidines) enhance lipophilicity and CNS targeting .
  • Core Modifications: Thienopyrimidine and pyrido-pyrimidinone cores offer distinct electronic profiles compared to pyrimidine, influencing binding kinetics and metabolic stability .

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